1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-
Overview
Description
1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
The synthesis of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- typically involves the reaction of indole with sulfonyl chlorides under specific conditions. One common method includes the use of sulfanilamide, which undergoes a diazotization reaction to form the desired sulfonamide-based indole analog . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and as a precursor for other indole derivatives.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1H-Indole-3-carbinol: Studied for its potential anticancer properties and its role in modulating estrogen metabolism.
The uniqueness of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5-chloro-2-indol-1-ylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBHXKZNUDOUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169718 | |
Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173908-45-7 | |
Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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